![molecular formula C9H13NOS B14131337 1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one CAS No. 88961-69-7](/img/structure/B14131337.png)
1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one typically involves the reaction of thiophene derivatives with appropriate reagents. One common method involves the alkylation of thiophene with a suitable alkyl halide, followed by amination to introduce the amino group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiopheneethanol: Another thiophene derivative used in the preparation of biologically active compounds.
1-(Thiophen-2-yl)ethan-1-one: A related compound with similar structural features.
Uniqueness
1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino group allows for various substitution reactions, making it a versatile building block in synthetic chemistry.
Propiedades
Número CAS |
88961-69-7 |
|---|---|
Fórmula molecular |
C9H13NOS |
Peso molecular |
183.27 g/mol |
Nombre IUPAC |
1-[5-(2-aminopropyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C9H13NOS/c1-6(10)5-8-3-4-9(12-8)7(2)11/h3-4,6H,5,10H2,1-2H3 |
Clave InChI |
ZOAXYCZKEFPYNE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(S1)C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


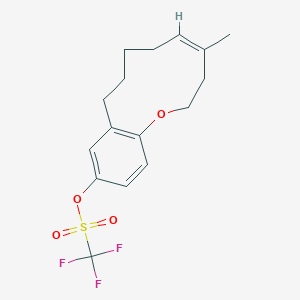
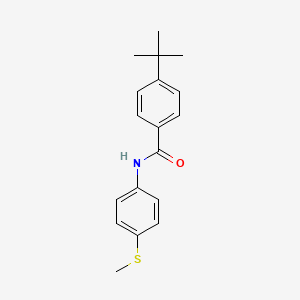
![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)

![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
![(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one](/img/structure/B14131282.png)
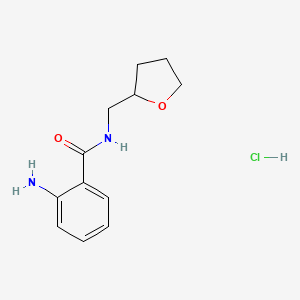
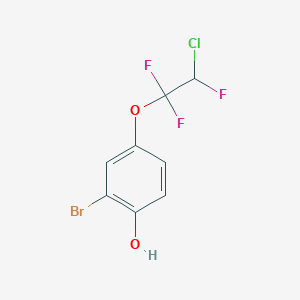


![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)
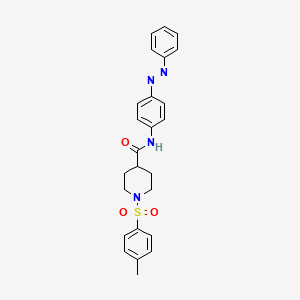

![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)
